

# Application Notes and Protocols: Pitstop 2 Stock Solution in DMSO

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## Compound of Interest

Compound Name: Pitstop 2

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This document provides detailed application notes and protocols for the preparation and use of **Pitstop 2**, a potent inhibitor of clathrin-mediated endocytosis (CME), with a focus on creating a dimethyl sulfoxide (DMSO) stock solution.

## Introduction

**Pitstop 2** is a cell-permeable small molecule that selectively targets the terminal domain of clathrin heavy chain, preventing its interaction with accessory proteins like amphiphysin.[1][2][3][4][5][6] This disruption effectively inhibits the formation of clathrin-coated pits and subsequent endocytosis, making it a valuable tool for studying cellular trafficking, viral entry, and other processes reliant on CME.[1][5][6] Recent studies have also indicated that **Pitstop 2** can inhibit clathrin-independent endocytosis (CIE), suggesting it may have additional cellular targets beyond clathrin.[3][6]

## Physicochemical Properties and Solubility

**Pitstop 2** is typically supplied as a white to light brown powder.[1] Its molecular weight is 473.36 g/mol.[1] While not soluble in water, it is soluble in DMSO.[2][7]

Table 1: Solubility of **Pitstop 2** in DMSO

Supplier/Source	Reported Solubility
Sigma-Aldrich	20 mg/mL[1]
Abcam	Recommended stock solution of 30 mM
Selleck Chemicals	95 mg/mL (200.69 mM)[3][8]
Cayman Chemical	20 mg/mL[5]

Note: The use of fresh, high-quality DMSO is crucial, as moisture-absorbing DMSO can reduce solubility.[3][8]

## Protocol for Preparing a Pitstop 2 Stock Solution

This protocol provides a standardized method for preparing a 30 mM stock solution of **Pitstop 2** in DMSO, a commonly used concentration for cellular assays.

Materials:

- **Pitstop 2** powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Sterile microcentrifuge tubes

Procedure:

- Calculate the required mass of **Pitstop 2**:
  - Molecular Weight (MW) of **Pitstop 2** = 473.36 g/mol
  - To prepare 1 mL of a 30 mM stock solution:
    - $\text{Mass (mg)} = 30 \text{ mmol/L} \times 1 \text{ mL} \times (1 \text{ L} / 1000 \text{ mL}) \times 473.36 \text{ g/mol} \times (1000 \text{ mg} / 1 \text{ g}) = 14.2 \text{ mg}$

- Dissolving **Pitstop 2**:
  - Aseptically weigh out the calculated amount of **Pitstop 2** powder and place it in a sterile microcentrifuge tube.
  - Add the desired volume of fresh, sterile DMSO to the tube.
  - Vortex the solution thoroughly to ensure the compound is completely dissolved.<sup>[2]</sup> The solution should be clear.<sup>[1]</sup>
- Storage and Handling:
  - The freshly prepared stock solution is stable at room temperature for approximately 4-6 hours.<sup>[2]</sup>
  - For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.<sup>[2]</sup>
  - Store the aliquots at -20°C for up to one year or at -80°C for up to two years.<sup>[1][4]</sup> Some sources suggest stability for one month at -20°C and one year at -80°C in solvent.<sup>[3]</sup>

## Application in Cellular Assays

**Pitstop 2** is widely used to study the role of clathrin-mediated endocytosis in various cellular processes.

Table 2: Recommended Working Concentrations and Incubation Times

Cell Line	Application	Working Concentration	Incubation Time	Reference
HeLa	Inhibition of transferrin uptake	12-15 $\mu$ M (IC50)	Not Specified	[5]
U2OS	Inhibition of transferrin uptake	9.7 $\mu$ M (IC50)	Not Specified	[5]
HeLa	Inhibition of HIV-1 entry	Not Specified	Not Specified	[5]
J774A.1	Inhibition of transferrin endocytosis	20-40 $\mu$ M	30 min	[4]
HeLa	Inhibition of mitotic spindle	0.001-100 $\mu$ M	6 h	[4]
Various Cancer Cells	Induction of apoptosis	1-30 $\mu$ M	24 h	[4]
HeLa	Inhibition of CME and CIE	20 $\mu$ M	15 min pre-incubation	[3][6]
BEAS-2B	Inhibition of transferrin and MHCI uptake	20 $\mu$ M	Not Specified	[6]
Neurons	Blockade of compensatory endocytosis	15 $\mu$ M	5-10 min	[2]

#### Protocol for a Typical Cell-Based Assay:

- Prepare Working Solution:
  - Thaw an aliquot of the **Pitstop 2** DMSO stock solution.

- Dilute the stock solution directly into serum-free cell culture media to the desired final working concentration.[\[2\]](#)
- The final DMSO concentration in the working solution should generally be between 0.3% and 1% to avoid precipitation of the compound.[\[2\]](#) For in vitro enzymatic experiments, a final DMSO concentration of up to 3% may be possible.[\[2\]](#)
- Cell Treatment:
  - Grow cells to the desired confluency (e.g., 80-90%).[\[2\]](#)
  - Remove the growth medium and wash the cells with serum-free media.
  - Add the prepared working solution of **Pitstop 2** to the cells.
  - Incubate for the desired time (typically 5-30 minutes) at 37°C.[\[2\]](#) Longer incubation times (greater than 30 minutes) are not recommended as they may lead to non-specific effects.[\[2\]](#)
- Assay Performance:
  - Proceed with the specific experimental assay (e.g., uptake of a fluorescently labeled ligand, immunofluorescence, etc.).

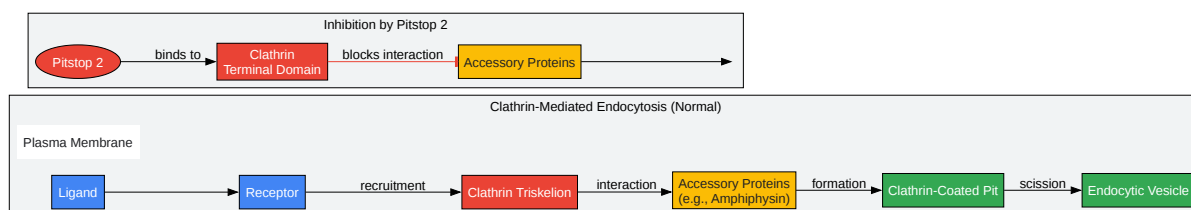
#### Important Considerations:

- **Amphiphilic Nature:** **Pitstop 2** is an amphiphile, which allows it to penetrate cell membranes. High concentrations may lead to non-specific side effects.[\[2\]](#)
- **Reversibility:** The effects of **Pitstop 2** on endocytosis are reversible. Washing out the compound and incubating cells in fresh, serum-containing medium for 45-60 minutes can restore CME.[\[2\]](#)
- **Negative Control:** A negative control compound for **Pitstop 2** is available and should be used in experiments to distinguish specific inhibitory effects from non-specific ones.[\[7\]](#)

## Signaling Pathway and Experimental Workflow

## Signaling Pathway of **Pitstop 2** Inhibition

The primary mechanism of action for **Pitstop 2** involves the direct binding to the terminal domain of the clathrin heavy chain. This binding event sterically hinders the recruitment of clathrin-box containing accessory proteins, such as amphiphysin, which are essential for the invagination and pinching off of clathrin-coated pits.

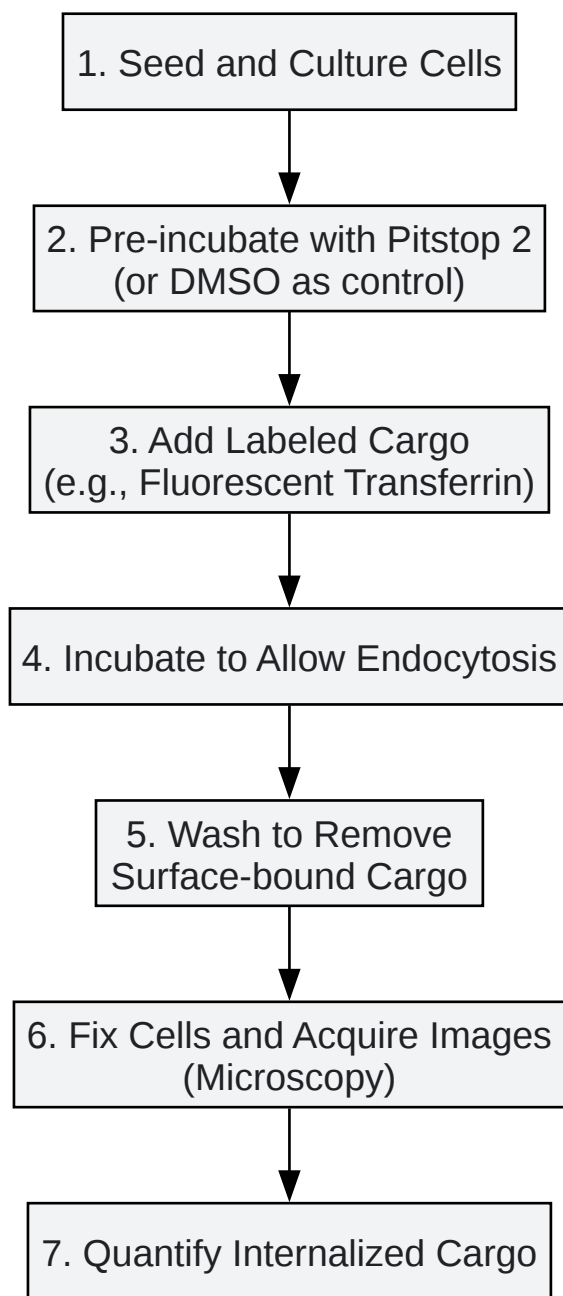


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Caption: Mechanism of **Pitstop 2** inhibition of clathrin-mediated endocytosis.

## Experimental Workflow for Studying Endocytosis Inhibition

The following diagram outlines a typical workflow for investigating the effect of **Pitstop 2** on the endocytosis of a specific cargo molecule.



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Caption: A typical experimental workflow for an endocytosis inhibition assay.

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